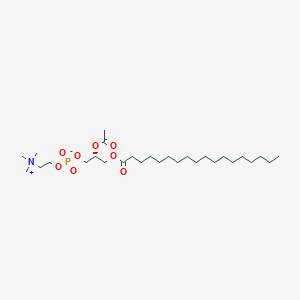
6-(6-Aminohexanamido)hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-(6-Aminohexanamido)hexanoic acid can be accomplished through different methods. A notable approach involves the sulfuric acid hydrolysis of caprolactam, a process optimized for high yields under specific conditions. This method highlights the adaptability and efficiency of chemical synthesis techniques in producing 6-(6-Aminohexanamido)hexanoic acid at an industrial scale (Arinushkina et al., 2020).
Molecular Structure Analysis
The molecular structure of 6-(6-Aminohexanamido)hexanoic acid has been elucidated through comprehensive crystallographic studies. These studies reveal that the compound exists as zwitterions in its crystalline form, forming a robust three-dimensional hydrogen-bond network with adjacent molecules. This structural arrangement contributes to the compound's chemical behavior and its interactions in various applications (Kasai et al., 1981).
Chemical Reactions and Properties
6-(6-Aminohexanamido)hexanoic acid participates in a range of chemical reactions, showcasing its versatility. It can undergo enzymatic oxidation to produce 6-oxohexanoic acid, demonstrating the potential for biotechnological applications in producing industrially relevant chemicals from ω-amino acids (Yamada et al., 2017).
Scientific Research Applications
1. Role in Chemical Synthesis and Industry
6-Aminohexanoic acid, a synthetic lysine derivative without an α-amino group, is significant in chemical synthesis, particularly for modified peptides. It also plays a crucial role in the polyamide synthetic fibers industry, notably in nylon production. Additionally, it is frequently used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
2. Application in Corrosion Inhibition
Schiff's bases derived from lysine and aromatic aldehydes, including 6-aminohexanoic acid derivatives, have been evaluated as corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, acting as cathodic type inhibitors and adhering to the metal surface through Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).
3. Synthesis of Hydrochloric 6-Guandinyl Hexanoic Acid
Hydrochloric 6-guandinyl hexanoic acid is synthesized from caprolactam via hydrolysis to produce 6-aminohexanoic acid. This process represents an improved synthesis method with increased total yield, indicating the importance of 6-aminohexanoic acid as an intermediate in chemical synthesis (Hu Yong-hong, 2009).
4. Gel Combustion Synthesis of Spinel Ferrites
6-Aminohexanoic acid has been used as an alternative fuel in the synthesis of spinel ferrites (CoFe2O4, ZnFe2O4, and MgFe2O4) via gel combustion synthesis. This method demonstrates the versatility of 6-aminohexanoic acid in synthesizing materials with significant magnetic properties, contributing to advancements in materials science (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).
5. Use in Transdermal Permeation Enhancers
6-Aminohexanoic acid derivatives have been tested for their activity as transdermal permeation enhancers. These compounds, including esters and amides of hexanoic acid with tertiary amino groups, have shown potential in enhancing the delivery of drugs through the skin, indicating their utility in pharmaceutical formulations (Farsa, Doležal, & Hrabálek, 2010).
6. Synthesis from Caprolactam
The synthesis of 6-aminohexanoic acid through sulfuric acid hydrolysis of caprolactam has been explored, revealing optimal conditions for high yield production. This research underscores the significance of 6-aminohexanoic acid in industrial chemistry (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
7. Involvement in Plant Resistance Mechanisms
Hexanoic acid has been studied for its role in inducing resistance in plants against various pathogens. This research demonstrates the potential of hexanoic acid in agricultural applications, particularly in enhancing plant defense mechanisms (Llorens, Camañes, Lapeña, & García-Agustín, 2016).
8. Biosynthetic Pathway for Production in Yeast
The construction of a biosynthetic pathway for hexanoic acid production in yeast (Kluyveromyces marxianus) using genes from bacteria and yeast has been reported. This approach opens up new possibilities for the microbial production of hexanoic acid, a precursor for various industrial applications (Cheon et al., 2014).
9. Bioprocess for 6AHA Synthesis
A bioprocess using mixed-species cultures for synthesizing 6-aminohexanoic acid from cyclohexane has been developed. This method addresses environmental and efficiency challenges in traditional chemical synthesis, showcasing a sustainable approach to producing this important compound (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).
10. Functionalization of Carbon Nanotubes
Carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) have been prepared using 6-aminohexanoic acid. This research highlights the potential of 6-aminohexanoic acid in nanotechnology, particularly in modifying the solubility and functionality of carbon nanotubes for various applications (Zeng, Zhang, & Barron, 2005).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENLYKHSZCPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274289 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Aminohexanamido)hexanoic acid | |
CAS RN |
2014-58-6 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)




![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)

![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)